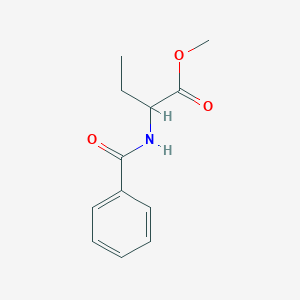

Methyl 2-benzamidobutanoate

Description

Nomenclature and Structural Representation in Scholarly Literature

Methyl 2-benzamidobutanoate is systematically named according to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The name clearly defines its molecular structure: the "butanoate" indicates a four-carbon ester, with the "methyl" group being the ester's alcohol component. The "2-benzamido" prefix specifies a benzoyl group attached to an amino group at the second carbon of the butanoate chain.

The structural representation of Methyl 2-benzamidobutanoate is crucial for its identification and for understanding its chemical behavior. Its chemical formula is C₁₂H₁₅NO₃. bldpharm.com

Table 1: Chemical Identifiers for Methyl 2-benzamidobutanoate

| Identifier | Value |

|---|---|

| IUPAC Name | Methyl 2-benzamidobutanoate bldpharm.com |

| CAS Number | 79893-94-0 bldpharm.com |

| Molecular Formula | C₁₂H₁₅NO₃ bldpharm.com |

| Molecular Weight | 221.25 g/mol bldpharm.com |

| SMILES Code | CCC(NC(C1=CC=CC=C1)=O)C(OC)=O bldpharm.com |

Historical Overview of Academic Interest in 2-Benzamidobutanoates

Academic interest in 2-benzamidobutanoates and related N-benzoyl amino acid esters stems from their connection to the broader field of amino acid and peptide chemistry. The benzoyl group has been historically used as a protecting group in peptide synthesis. Early research in this area focused on the synthesis and reactions of these compounds as fundamental building blocks for more complex molecules.

The development of various synthetic methods has been a significant area of investigation. For instance, the synthesis of N-benzoyl amino esters can be achieved through a coupling reaction between a benzoic acid derivative and a methyl ester amino acid. scielo.org.mxscielo.org.mx Another common method involves the N-acylation of an amino acid with benzoic anhydride. scielo.org.mxscielo.org.mx These foundational synthetic strategies have been refined over the years, with modern approaches focusing on efficiency and the use of milder reaction conditions. For example, the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and additives such as 4-Dimethylaminopyridine (DMAP) has become commonplace in the esterification of N-benzoyl α-amino acids. researchgate.netacs.org

Significance within Modern Organic Chemistry Research

In contemporary organic chemistry, the significance of Methyl 2-benzamidobutanoate and its analogs lies in their utility as synthetic intermediates and as scaffolds for the development of novel compounds with potential biological activity. The amide bond is a fundamental functionality in many organic molecules, and developing new methods for its formation is an ongoing area of research. rsc.orgpulsus.com The direct amidation of esters is an attractive method for synthesizing amides due to the wide availability of esters. rsc.orgnih.gov

Recent studies have explored the synthesis of various N-benzoyl amino acid derivatives for different applications. For example, a series of N-benzoyl amino acid analogues were synthesized and evaluated for their ability to inhibit DNA methylation, a key process in epigenetics. nih.gov In another study, N-benzoylamino methyl esters were synthesized and showed notable antifungal activity. scielo.org.mxscielo.org.mx These examples highlight the role of the 2-benzamidobutanoate core structure as a template for designing molecules with specific biological functions.

Relationship to Related Classes of Amide-Esters in Chemical Literature

Methyl 2-benzamidobutanoate belongs to the broader class of amide-esters, which are organic compounds containing both an amide and an ester functional group. This class of compounds is of significant interest in organic synthesis and medicinal chemistry. The interplay between the amide and ester functionalities can influence the molecule's reactivity, conformation, and biological properties.

The chemical literature describes a wide array of related amide-esters. For instance, N-benzoyl derivatives of other amino acid esters, such as those derived from valine, leucine, and phenylalanine, are frequently studied alongside butanoate derivatives. scielo.org.mxscielo.org.mxmdpi.com The synthesis of these related compounds often follows similar methodologies, such as the reaction of an N-protected amino acid with an alcohol in the presence of a coupling agent. mdpi.com The structural variations within this class, such as the nature of the amino acid side chain and substituents on the benzoyl ring, allow for the fine-tuning of the molecule's properties for specific applications. scielo.org.mxscielo.org.mx

Structure

3D Structure

Properties

CAS No. |

79893-94-0 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

methyl 2-benzamidobutanoate |

InChI |

InChI=1S/C12H15NO3/c1-3-10(12(15)16-2)13-11(14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) |

InChI Key |

GINQLBHQFRECFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies of Methyl 2 Benzamidobutanoate

Esterification Approaches to Methyl 2-benzamidobutanoate

The formation of the methyl ester can be achieved by starting with the corresponding carboxylic acid, 2-benzamidobutanoic acid. This transformation can be accomplished through several methods, including classical acid catalysis, modern coupling-reagent-mediated strategies, and specific methylation agents.

Direct Acid-Catalyzed Esterification of 2-Benzamidobutanoic Acid Precursors

The most traditional method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid, 2-benzamidobutanoic acid, with methanol (B129727) in the presence of a strong acid catalyst. savemyexams.comlibretexts.org

This is a reversible equilibrium reaction. savemyexams.comlibretexts.org To achieve high yields of the desired ester, the equilibrium must be shifted to the product side. Common strategies to accomplish this include using a large excess of the alcohol (methanol) or removing the water as it is formed, often through azeotropic distillation. libretexts.org Strong mineral acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically employed as catalysts. libretexts.orgasianpubs.org The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. rsc.org

Coupling Reagent-Mediated Esterification Strategies

To circumvent the often harsh conditions of acid-catalyzed esterification and its equilibrium limitations, various coupling reagents have been developed. These reagents activate the carboxylic acid group of 2-benzamidobutanoic acid, converting the hydroxyl group into a better leaving group and facilitating the reaction with methanol under milder conditions. tcichemicals.com The general principle involves the in-situ formation of a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride, which is then readily displaced by methanol. peptide.comfishersci.co.uk

A variety of coupling reagents are available, each with specific characteristics and applications. Some of the most prominent reagents used in esterification and peptide synthesis include:

Carbodiimides (e.g., DIC, EDCI): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.comresearchgate.net They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk The byproduct from DCC, dicyclohexylurea, is insoluble in most organic solvents, which can simplify purification in solution-phase synthesis. peptide.comresearchgate.net Conversely, the diisopropylurea byproduct from DIC is more soluble, making DIC more suitable for solid-phase synthesis. peptide.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide (B86325), allowing for the easy removal of the urea (B33335) byproduct and any excess reagent through aqueous extraction. peptide.com

Additives (e.g., HOBt, OxymaPure): To suppress potential side reactions and racemization, especially in chiral molecules like amino acid derivatives, carbodiimide reactions are often performed with additives like 1-Hydroxybenzotriazole (HOBt). peptide.comuni-kiel.de HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester, which then reacts with the alcohol. sigmaaldrich.com More recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has been introduced as a highly efficient and safer alternative to HOBt, demonstrating superior performance in enhancing coupling efficiency. sigmaaldrich.commdpi.com

Onium Salts (e.g., BOP, TBTU): Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are powerful activating agents. peptide.comresearchgate.net BOP is effective for preparing esters under mild conditions but generates the carcinogenic byproduct hexamethylphosphoramide. researchgate.net TBTU is also a very efficient coupling reagent that can achieve complete reactions in minutes, with racemization being significantly reduced when HOBt is added as an additive. peptide.com

| Reagent Class | Example(s) | Activating Principle | Key Features & Byproducts |

|---|---|---|---|

| Carbodiimides | DIC, EDCI | Forms O-acylisourea intermediate | Widely used; byproduct is a urea derivative. EDCI and its byproduct are water-soluble. peptide.com |

| Benzotriazole Additives | HOBt, OxymaPure | Forms active esters, suppresses racemization | Used with carbodiimides. OxymaPure is a safer, often more effective alternative to HOBt. sigmaaldrich.commdpi.com |

| Phosphonium Salts | BOP | Forms active esters | Highly efficient but forms a carcinogenic byproduct (HMPA). researchgate.net |

| Aminium/Uronium Salts | TBTU | Forms active esters | Very rapid couplings with low racemization, especially with HOBt. peptide.com |

Methylation with Diazomethane and Related Reagents

Diazomethane (CH₂N₂) is a highly reactive reagent that provides a clean and efficient method for converting carboxylic acids into methyl esters under very mild conditions. libretexts.org The reaction is typically rapid and quantitative, driven by the formation of stable nitrogen gas as the only byproduct. libretexts.orgspcmc.ac.in

The mechanism involves an initial acid-base reaction where the acidic proton of 2-benzamidobutanoic acid is transferred to diazomethane. libretexts.org This creates a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas. libretexts.org

Due to the toxic and explosive nature of diazomethane, it is often generated in situ and used immediately. nih.gov A safer and more convenient alternative is (Trimethylsilyl)diazomethane (TMS-diazomethane), which often performs the same transformation but with greater stability and easier handling. tcichemicals.com

Amidation Reactions for Methyl 2-benzamidobutanoate Synthesis

An alternative synthetic route begins with the amino ester, Methyl 2-aminobutanoate. The target compound is then formed by creating the amide bond between the amine and a benzoyl group donor.

Acylation of Methyl 2-aminobutanoate Derivatives

This approach involves the direct N-acylation of Methyl 2-aminobutanoate with an activated benzoic acid derivative, most commonly benzoyl chloride. google.comtsijournals.com The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous base (like sodium hydroxide) or an organic base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid formed as a byproduct. google.comlibretexts.org

The general reaction is: Methyl 2-aminobutanoate + Benzoyl Chloride → Methyl 2-benzamidobutanoate + HCl

The lone pair of electrons on the nitrogen atom of the amino ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. libretexts.org This is followed by the elimination of a chloride ion to form the stable amide product. libretexts.org Using the hydrochloride salt of the amino ester is common, which requires the addition of a base to liberate the free amine for the reaction to proceed. google.com

| Acylating Agent | Base | Solvent | Key Considerations |

|---|---|---|---|

| Benzoyl Chloride | Sodium Hydroxide (B78521) (aq.) | Water/Organic co-solvent | Classic Schotten-Baumann conditions; pH must be maintained above 8.5. google.com |

| Benzoyl Chloride | Pyridine or Triethylamine (DIEA) | Dichloromethane (DCM), THF | Anhydrous conditions; base acts as both a catalyst and an acid scavenger. fishersci.co.uk |

| Benzoic Anhydride | None (or acid catalyst) | Acetic Acid | Can be driven by refluxing; less reactive than benzoyl chloride. scielo.org.mx |

Peptide Coupling Reagents in Benzamide (B126) Formation

The same coupling reagents used for esterification are highly effective for forming amide bonds. In this context, benzoic acid is coupled directly with Methyl 2-aminobutanoate. This method is central to peptide synthesis and offers mild conditions and high efficiency, minimizing racemization. uni-kiel.de

The process involves activating the carboxylic acid group of benzoic acid using a reagent such as EDCI/HOBt, HATU, or BOP. fishersci.co.uksigmaaldrich.comsemanticscholar.org The activated benzoic acid (e.g., as an OBt-ester) is then readily attacked by the nucleophilic amino group of Methyl 2-aminobutanoate to form the desired amide bond of Methyl 2-benzamidobutanoate. sigmaaldrich.com This approach is particularly advantageous when dealing with sensitive substrates or when aiming for high stereochemical purity. uni-kiel.de The choice of reagent and conditions can be tailored to optimize yield and purity. semanticscholar.orgnih.gov

Alternative Synthetic Routes to Methyl 2-benzamidobutanoate

Beyond chiral synthesis, there is a growing emphasis on developing more sustainable and efficient synthetic methods. These alternative routes focus on principles of green chemistry and the application of innovative technologies like flow chemistry.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edunih.gov For the synthesis of amides like methyl 2-benzamidobutanoate, this translates to avoiding toxic reagents and solvents, improving atom economy, and using renewable resources. ucl.ac.ukimist.ma

Traditional amide bond formation often relies on stoichiometric activating agents, which generate significant waste. ucl.ac.uk Catalytic methods are therefore a key focus of green chemistry. ucl.ac.uk Boric acid has been explored as a simple, readily available, and green catalyst for the synthesis of amides from carboxylic acids and urea under solvent-free conditions. scispace.comresearchgate.net This method involves heating a triturated mixture of the reactants and has been shown to be effective for a variety of amides. scispace.comresearchgate.net

Another green approach is the use of enzymes as biocatalysts. As mentioned previously, lipases can catalyze amide bond formation under mild conditions. nih.gov The use of enzymes avoids harsh reagents and can often be performed in greener solvents or even solvent-free systems. nih.govnih.gov

The principles of green chemistry that can be applied to the synthesis of methyl 2-benzamidobutanoate include:

Prevention of waste: Designing syntheses to minimize byproduct formation. imist.ma

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. imist.ma

Use of Safer Solvents and Auxiliaries: Employing less hazardous solvents or, ideally, solvent-free conditions. mdpi.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. ucl.ac.uk

The following table highlights some green chemistry approaches applicable to amide synthesis.

| Green Chemistry Approach | Catalyst/Conditions | Advantages | Reference |

| Solvent-free synthesis | Boric acid, heat | Reduced waste, simple procedure | scispace.comresearchgate.net |

| Enzymatic synthesis | Candida antarctica lipase (B570770) B (CALB) | Mild conditions, high selectivity, environmentally benign | nih.gov |

| Catalytic direct amidation | Brønsted acidic ionic liquid | Reusable catalyst, sustainable | acs.org |

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. innosyn.comeuropa.eu This technology offers several advantages, including enhanced heat and mass transfer, improved safety, and easier scalability. innosyn.comeuropa.eu

The synthesis of amides can be readily adapted to flow chemistry systems. amt.uk A flow reactor setup would typically involve pumping solutions of the starting materials (e.g., a derivative of 2-aminobutanoic acid and a benzoylating agent) through a heated reaction coil or a packed-bed reactor containing a catalyst. The product stream would then be collected continuously.

Flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume enhances safety. europa.eu While specific examples for the flow synthesis of methyl 2-benzamidobutanoate are not detailed in the provided search results, the general applicability of flow chemistry to amide bond formation is well-established. amt.uk This technology has the potential to make the production of benzamidobutanoates more efficient, safer, and more consistent in quality. innosyn.com

Multicomponent Reactions Yielding Methyl 2-benzamidobutanoate Frameworks

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. numberanalytics.comjocpr.commdpi.com This approach offers significant advantages, including reduced reaction steps, minimal waste generation, and the rapid creation of molecular diversity. numberanalytics.commdpi.com

For the synthesis of the Methyl 2-benzamidobutanoate framework, the Ugi four-component reaction (U-4CR) presents a theoretically viable and powerful route. nih.gov The classical Ugi reaction involves the combination of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide. researchgate.netresearchmap.jp To construct Methyl 2-benzamidobutanoate, a plausible combination of reactants could be employed as detailed below.

The reaction would proceed through the initial formation of a Schiff base from propanal and an amine source. This intermediate is then protonated by benzoic acid and attacked by the nucleophilic isocyanide. A subsequent intramolecular O-to-N acyl transfer (a Mumm rearrangement) would yield the final stable α-acylaminoamide product. nih.gov The use of MCRs provides a convergent and atom-economical pathway to complex structures like N-acyl amino acid esters from simple, readily available starting materials. mdpi.com

Table 1: Plausible Ugi Reaction Components for Methyl 2-benzamidobutanoate Synthesis

| Component Type | Specific Reagent | Role in Final Product |

|---|---|---|

| Carbonyl Compound | Propanal | Forms the ethyl side chain of the butanoate moiety |

| Carboxylic Acid | Benzoic Acid | Provides the benzoyl group for the benzamido functionality |

| Amine | Ammonia | Source of the nitrogen atom in the amide linkage |

Buchwald-Hartwig Cross Coupling for Butanoate Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a base and a phosphine (B1218219) ligand. wikipedia.orgfishersci.co.ukorganic-chemistry.org Over the years, several generations of catalyst systems have been developed, expanding the reaction's scope to a wide array of substrates under increasingly mild conditions. wikipedia.orgsigmaaldrich.com

While the classical Buchwald-Hartwig reaction couples amines with aryl partners, its principles can be extended to the synthesis of N-acyl compounds like Methyl 2-benzamidobutanoate. wikipedia.orgnumberanalytics.com A practical approach involves the coupling of benzamide with an appropriate alkyl halide, such as methyl 2-bromobutanoate. This transformation relies on a catalytic cycle involving the oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by the base, and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. wikipedia.org

The success of the reaction is highly dependent on the careful selection of the catalyst system and reaction conditions. Modern bulky, electron-rich dialkylbiaryl phosphine ligands and stable palladium precatalysts have significantly improved the efficiency and substrate scope of these couplings. fishersci.co.uksigmaaldrich.com

Table 2: Typical Components for Buchwald-Hartwig Synthesis of Amide Derivatives

| Component | Examples | Function | References |

|---|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G3, G4) | The catalyst at the center of the C-N bond formation. | sigmaaldrich.comacs.org |

| Ligand | XPhos, tBuXPhos, XantPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. | wikipedia.orgsigmaaldrich.comsemanticscholar.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine/amide nucleophile for coupling. | libretexts.orgacs.org |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. | fishersci.co.ukacs.org |

| Coupling Partners | Methyl 2-bromobutanoate and Benzamide | The electrophile and nucleophile that form the final product. | fishersci.co.uksemanticscholar.org |

Optimization and Scale-Up Considerations for Methyl 2-benzamidobutanoate Synthesis

Reaction Parameter Optimization Studies

Optimizing the synthetic route is crucial for maximizing yield, minimizing impurities, and ensuring economic viability. This involves a systematic study of various reaction parameters. numberanalytics.com For both the multicomponent and cross-coupling pathways to Methyl 2-benzamidobutanoate, several variables can be fine-tuned.

In the context of the Buchwald-Hartwig amination, optimization efforts often focus on screening different combinations of palladium sources, ligands, and bases to find the most efficient catalytic system. numberanalytics.combristol.ac.uk Catalyst loading is a key parameter, with modern systems often achieving high yields with loadings as low as 1-2 mol%. libretexts.org Temperature and reaction time are also critical and are often interdependent. bristol.ac.uk For multicomponent reactions, optimization involves adjusting the stoichiometry of the reactants, selecting an appropriate solvent, and controlling the temperature to manage the complex reaction equilibria and maximize the yield of the desired product. researchgate.neti3l.ac.id Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the parameter space and identify optimal conditions more effectively than traditional one-variable-at-a-time (OVAT) approaches. bristol.ac.uk

Table 3: Key Parameters for Synthesis Optimization

| Synthetic Route | Parameters for Optimization | Optimization Goals |

|---|---|---|

| Multicomponent Reaction | Reactant stoichiometry, solvent, temperature, catalyst (if any), reaction time. | Maximize yield, improve selectivity, minimize side products, simplify purification. |

| Buchwald-Hartwig Coupling | Palladium precatalyst, ligand, base, solvent, temperature, catalyst loading. | Increase reaction rate, reduce catalyst loading, improve functional group tolerance, enhance yield. |

Process Intensification Techniques

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. manetco.becetjournal.it This is achieved by integrating multiple operations into a single unit or by using novel reactor technologies that dramatically improve heat and mass transfer. pharmafeatures.compharmasalmanac.com For the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), PI offers significant advantages in cost, safety, and sustainability. pharmafeatures.comresearchgate.net

A prominent PI technology relevant to the synthesis of Methyl 2-benzamidobutanoate is reactive distillation (RD) . This technique combines chemical reaction and distillation in a single column. srce.hr It is particularly effective for equilibrium-limited reactions, such as esterifications. researchgate.netgoogle.com If Methyl 2-benzamidobutanoate were synthesized via the esterification of 2-benzamidobutanoic acid with methanol, an RD process could be highly advantageous.

In such a setup, the reaction occurs in a catalytic zone within the distillation column. srce.hr As the ester is formed, the water byproduct is continuously removed by distillation, which drives the reaction equilibrium toward the product side, leading to higher conversion and purity. srce.hrgoogle.com This integration eliminates the need for separate reactor and distillation units, reducing capital costs, energy consumption, and plant footprint. pharmasalmanac.comgoogle.com

Table 4: Comparison of Conventional vs. Intensified (Reactive Distillation) Process

| Aspect | Conventional Batch Process | Intensified Reactive Distillation Process |

|---|---|---|

| Equipment | Separate reactor vessel and distillation column(s). | Single reactive distillation column. google.com |

| Process Steps | Reaction followed by multiple separation/purification steps. | Combined reaction and separation in one unit. srce.hr |

| Conversion | Limited by chemical equilibrium. | Higher conversion due to continuous product/byproduct removal. srce.hr |

| Energy Usage | Higher energy consumption for heating separate units. | Improved energy efficiency through heat integration. pharmasalmanac.com |

| Capital Cost | Higher due to more equipment and larger footprint. | Lower capital investment. cetjournal.it |

| Safety | Larger inventory of reactive materials. | Smaller hold-up, improved inherent safety. cetjournal.it |

Mechanistic Investigations of Reactions Involving Methyl 2 Benzamidobutanoate

Hydrolysis Reaction Mechanisms of Methyl 2-benzamidobutanoate

The hydrolysis of Methyl 2-benzamidobutanoate involves the cleavage of its methyl ester group to yield 2-benzamidobutanoic acid and methanol (B129727). This transformation can be achieved under acidic, basic, or enzymatic conditions, with each proceeding through a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Kinetics and Pathways

The acid-catalyzed hydrolysis of esters like Methyl 2-benzamidobutanoate is a reversible process that follows a well-established nucleophilic acyl substitution mechanism, typically the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. chemguide.co.uklibretexts.org

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer from the attacking water molecule to the methoxy (B1213986) group, the intermediate is poised to eliminate methanol, a good leaving group under acidic conditions. The final step involves the deprotonation of the resulting carbonyl group by a water molecule to regenerate the acid catalyst and form the final product, 2-benzamidobutanoic acid. libretexts.org

Because the reaction is reversible, it is typically driven to completion by using a large excess of water. chemguide.co.uklibretexts.org The kinetics of the reaction are generally second-order, being first-order in both the ester and the acid catalyst. researchgate.net

General Pathway for Acid-Catalyzed Ester Hydrolysis:

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: A charged tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred to the alkoxy (-OCH₃) group, converting it into a good leaving group (methanol).

Elimination: The leaving group (methanol) is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis Kinetics and Pathways

Base-catalyzed hydrolysis, also known as saponification, is a widely used and generally irreversible method for cleaving esters. chemguide.co.uklibretexts.org This reaction proceeds via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. nih.gov Unlike its acid-catalyzed counterpart, the base (typically a hydroxide (B78521) ion, OH⁻) is a reactant, not a catalyst, and is consumed in the reaction. libretexts.org

In rare cases, particularly with sterically hindered esters, an alternative BAl2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism can occur, where the hydroxide ion attacks the methyl carbon in an SN2 reaction. However, for a standard substrate like Methyl 2-benzamidobutanoate, the BAC2 pathway is overwhelmingly favored. stackexchange.com

Key Steps in Base-Catalyzed Ester Hydrolysis (Saponification):

| Step | Description |

| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. |

| 2. Tetrahedral Intermediate Formation | A negatively charged tetrahedral intermediate is formed. |

| 3. Leaving Group Elimination | The intermediate collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. |

| 4. Deprotonation (Irreversible) | The methoxide ion, a strong base, deprotonates the carboxylic acid to form a stable carboxylate salt and methanol. |

Enzymatic Hydrolysis Mechanisms and Kinetics (Academic Focus)

Enzymatic hydrolysis offers a mild and highly selective alternative for cleaving the ester bond of N-acyl amino acid esters. Enzymes such as lipases and proteases are commonly employed for this purpose. mdpi.comgoogle.com The mechanism involves the formation of a covalent acyl-enzyme intermediate.

The reaction takes place in the enzyme's active site. A nucleophilic residue in the active site (e.g., serine) attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (methanol) and forming a covalent acyl-enzyme intermediate. Subsequently, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product (2-benzamidobutanoic acid) and regenerating the free enzyme for the next catalytic cycle.

The kinetics of enzymatic hydrolysis often follow the Michaelis-Menten model, where the rate of reaction is dependent on the substrate concentration and enzyme-specific constants (Km and kcat). The use of benzyl (B1604629) esters over methyl esters has been shown in some chemoenzymatic polymerizations to enhance substrate affinity for the enzyme. acs.org Lipase (B570770) B from Candida antarctica (CAL-B) has been successfully used for the enantioselective hydrolysis of various β-amino esters in organic media. mdpi.com

Transamidation Reactions of Methyl 2-benzamidobutanoate

Transamidation is the exchange of the amine moiety of an amide with another amine. While the amide bond in Methyl 2-benzamidobutanoate is generally stable, this reaction can be facilitated using catalysts that activate the otherwise unreactive amide carbonyl.

Catalytic Transamidation Mechanistic Studies

Metal catalysts, such as those based on zinc, are effective for promoting transamidation reactions involving N-acyl amino acid derivatives. 5z.com A proposed mechanism for zinc-catalyzed transamidation involves the coordination of the zinc catalyst to both the amide carbonyl oxygen and a nearby Lewis basic site on the substrate, such as the nitrogen of a directing group. 5z.com This chelation activates the amide bond towards nucleophilic attack.

In the context of a molecule like Methyl 2-benzamidobutanoate, a plausible catalytic cycle with a catalyst like Zn(OAc)₂ would involve:

Coordination: The zinc catalyst coordinates to the benzamido carbonyl oxygen.

Activation: This coordination polarizes the C-N amide bond, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: An incoming amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred, facilitating the cleavage of the original C-N bond.

Product Release: The new amide is formed, and the catalyst is regenerated.

This methodology has been applied to the synthesis of dipeptides from activated amino acid amides and amino acid esters, demonstrating tolerance for various functional groups, including methyl esters. 5z.com

Derivatization Reaction Mechanisms of Methyl 2-benzamidobutanoate

Derivatization involves chemically modifying a compound to alter its properties, often to enhance its volatility or detectability for analytical purposes like gas chromatography (GC). researchgate.net For Methyl 2-benzamidobutanoate, derivatization can target the N-H bond of the amide or the ester functionality.

A common derivatization reaction is N-alkylation. The amide N-H is weakly acidic and can be deprotonated by a strong base, followed by reaction with an alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution reaction. Ruthenium-catalyzed N-alkylation of α-amino acid esters and amides using alcohols has also been developed as an atom-economic method that proceeds with high retention of stereochemistry. d-nb.info

Another approach is the formation of nonpolar boronate derivatives if hydroxyl groups are present on the molecule, or silylation, where an active hydrogen (like the one on the amide nitrogen) is replaced by a silyl (B83357) group (e.g., trimethylsilyl). gcms.cz Silylation reagents like bistrimethylsilylacetamide (BSA) or bistrimethylsilyltrifluoroacetamide (BSTFA) are commonly used. researchgate.net The reaction proceeds by nucleophilic attack of the amide nitrogen on the silicon atom of the silylating agent, leading to the formation of a more volatile N-silyl derivative.

Common Derivatization Reactions:

| Reaction Type | Reagent Class | Functional Group Targeted | Resulting Derivative |

| Alkylation | Alkyl Halides, Alcohols (with catalyst) | Amide (N-H) | N-Alkyl Amide |

| Silylation | Silylating Agents (e.g., BSTFA) | Amide (N-H) | N-Silyl Amide |

| Acylation | Acylating Agents (e.g., MBTFA) | Amide (N-H) | N-Acyl Amide |

Reactions at the Ester Moiety (e.g., Transesterification)

The ester group in methyl 2-benzamidobutanoate is susceptible to nucleophilic acyl substitution reactions, with transesterification being a prime example. This process involves the exchange of the methoxy group (-OCH₃) with another alkoxy group from an alcohol (R'-OH). The reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification:

Under acidic conditions, the reaction proceeds through a series of protonation and deprotonation steps. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the new ester.

Base-Catalyzed Transesterification:

In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide (R'-O⁻). This alkoxide attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The collapse of this intermediate results in the elimination of the methoxide ion (-OCH₃), which is then protonated by the solvent to form methanol, yielding the transesterified product.

A summary of the expected reactivity for transesterification is presented in Table 1.

Table 1: Predicted Mechanistic Details for Transesterification of Methyl 2-benzamidobutanoate

| Catalyst | Key Intermediate | Rate-Determining Step | Product Formation |

|---|---|---|---|

| Acid (H⁺) | Protonated carbonyl | Nucleophilic attack by alcohol | Elimination of methanol |

Reactions at the Amide Moiety (e.g., N-Alkylation, N-Acylation)

The secondary amide functionality in methyl 2-benzamidobutanoate contains a nitrogen atom with a lone pair of electrons, making it nucleophilic. However, the resonance delocalization of this lone pair into the adjacent carbonyl group reduces its nucleophilicity compared to an amine. Nevertheless, reactions such as N-alkylation and N-acylation can occur under appropriate conditions.

N-Alkylation:

N-alkylation involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. This reaction typically requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion. The resulting anion can then react with an alkyl halide in a nucleophilic substitution reaction (typically Sₙ2). The choice of base and solvent is crucial to avoid competing reactions at the ester moiety. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is common.

N-Acylation:

N-acylation introduces an acyl group to the nitrogen atom. Similar to N-alkylation, this often proceeds via deprotonation of the amide to form an amidate ion. This is followed by the reaction with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is a nucleophilic acyl substitution.

Reactions at the Alpha-Carbon of the Butanoate Chain (e.g., Alpha-Proton Abstraction)

The carbon atom alpha to the ester carbonyl group (Cα) in methyl 2-benzamidobutanoate has an attached proton. The acidity of this alpha-proton is increased due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to abstraction by a strong base.

Alpha-Proton Abstraction and Enolate Formation:

Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the alpha-carbon to form an enolate intermediate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation or aldol (B89426) reactions. The formation of the enolate is a key step in many synthetic transformations involving esters. The general reactivity at the alpha-carbon is outlined in Table 2.

Table 2: Predicted Reactivity at the Alpha-Carbon of Methyl 2-benzamidobutanoate

| Reaction | Reagent | Intermediate | Subsequent Reaction |

|---|

Stereochemical Aspects of Reactions with Methyl 2-benzamidobutanoate

The stereochemistry of reactions involving methyl 2-benzamidobutanoate is of significant interest, particularly as the alpha-carbon is a stereocenter (assuming it is not racemic).

Diastereoselective Transformations

In molecules with multiple stereocenters, diastereoselectivity becomes a key consideration. If methyl 2-benzamidobutanoate, which already possesses one stereocenter, undergoes a reaction to create a second stereocenter, the formation of one diastereomer over the other is possible. For instance, in an aldol reaction involving the enolate of methyl 2-benzamidobutanoate and a prochiral aldehyde, the approach of the enolate to the aldehyde can be influenced by the existing stereocenter, leading to a preferential formation of one diastereomer. This diastereoselectivity is often rationalized using models such as Cram's rule or the Felkin-Anh model, which predict the stereochemical outcome based on steric and electronic effects.

General Reaction Patterns and Elementary Steps

Common elementary steps include:

Proton transfer: The addition or removal of a proton, which is a fundamental step in acid-base catalysis.

Nucleophilic attack: The attack of a nucleophile on an electrophilic center, such as the carbonyl carbon of the ester or an alkyl halide.

Loss of a leaving group: The departure of a stable molecule or ion, such as methoxide in transesterification or a halide in Sₙ2 reactions.

Rearrangement: The migration of an atom or group within a molecule, though less common for the reactions discussed here.

Understanding these elementary steps allows for a detailed description of the reaction pathway and the prediction of reaction outcomes. For instance, the mechanism of acid-catalyzed transesterification can be described as a sequence of protonation, nucleophilic attack, proton transfer, and loss of a leaving group.

Nucleophilic Attack and Addition

Nucleophilic attack is a fundamental process in the reactions of Methyl 2-benzamidobutanoate, primarily targeting the electrophilic carbonyl carbons of the ester and amide groups.

One of the most significant reactions involving intramolecular nucleophilic attack is the formation of 2-substituted 1,3-oxazol-5(4H)-ones, also known as azlactones. This cyclization is a common transformation for N-acyl amino acids and their esters. researchgate.net The reaction is typically initiated by the activation of the ester carbonyl group, making it more susceptible to nucleophilic attack by the amide oxygen. The proposed mechanism involves the formation of a tetrahedral intermediate, which then eliminates the methoxy group to form the oxazolone (B7731731) ring. researchgate.net

Another important nucleophilic reaction is the hydrolysis of the ester group, which can proceed via different mechanisms depending on the conditions. Under basic conditions, the hydrolysis typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. In this pathway, a hydroxide ion directly attacks the ester carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to expel the methoxide ion. stackexchange.com However, for sterically hindered esters, a bimolecular alkyl-oxygen cleavage (BAl2) mechanism, involving an SN2 attack on the methyl group, can also occur. stackexchange.com

Neighboring group participation from the benzamido group can also play a crucial role in nucleophilic substitution reactions. The amide group can act as an internal nucleophile, leading to the formation of a cyclic intermediate, such as a dioxolenium ion, which can then be attacked by an external nucleophile. nih.gov This participation can influence the stereochemical outcome of reactions at the α-carbon. nih.gov

The following table summarizes key nucleophilic reactions and their mechanistic features.

| Reaction | Nucleophile | Electrophilic Center | Key Intermediate | Product Type |

| Intramolecular Cyclization | Amide Oxygen | Ester Carbonyl | Tetrahedral Intermediate | 1,3-Oxazol-5(4H)-one |

| Basic Hydrolysis (BAc2) | Hydroxide Ion | Ester Carbonyl | Tetrahedral Intermediate | Carboxylate |

| Neighboring Group Participation | Amide Oxygen | α-Carbon | Dioxolenium Ion | Substitution Product |

Proton Transfer

Proton transfer is a critical step in many reactions of Methyl 2-benzamidobutanoate, particularly in acid- or base-catalyzed processes and in reactions involving the α-carbon.

The hydrogen atom on the α-carbon of N-acyl amino acid esters is acidic and can be removed by a base. This deprotonation leads to the formation of an enolate or a carbanion intermediate. The ease of this proton transfer is a key factor in the racemization of chiral amino acid derivatives. highfine.com Racemization can occur through two primary mechanisms: direct deprotonation of the α-carbon or through the formation of an oxazolone intermediate, which has an even more acidic α-proton. highfine.com The presence of a strong base can readily facilitate this process, leading to a loss of stereochemical integrity. nih.gov

Proton exchange rates at the amide nitrogen have also been studied in amino acid derivatives. These rates are sensitive to pH and the presence of catalysts. semanticscholar.org While the amide proton is generally less acidic than the α-proton, its exchange can be important in understanding the conformational dynamics of the molecule and its interactions with solvents and other reagents.

The table below outlines the key aspects of proton transfer in reactions of compounds similar to Methyl 2-benzamidobutanoate.

| Process | Proton Involved | Catalyst/Conditions | Consequence |

| Racemization | α-Hydrogen | Base | Loss of Stereochemistry |

| Enolate Formation | α-Hydrogen | Base | Formation of a Nucleophilic Intermediate |

| Amide H-D Exchange | Amide Hydrogen | Acid or Base | Isotopic Labeling, Conformational Analysis |

Elimination Reactions

Elimination reactions involving Methyl 2-benzamidobutanoate are less commonly documented than nucleophilic substitutions but can occur under specific conditions, particularly when a suitable leaving group is present on the β-carbon of the butanoate chain. However, a more relevant elimination process for this class of compounds is the elimination of the elements of water or alcohol during cyclization reactions.

The formation of 1,3-oxazol-5(4H)-ones from N-acylamino acids can be viewed as a cyclodehydration reaction. nih.gov For the corresponding methyl ester, the reaction involves an intramolecular nucleophilic attack followed by the elimination of methanol. This process can be facilitated by dehydrating agents or by converting the ester to a more reactive species.

While direct β-elimination from the butanoate chain to form an unsaturated derivative is plausible, it would require specific functionalization at the β-position to introduce a good leaving group. General mechanisms for such eliminations would follow either a concerted E2 pathway, favored by a strong base and a good leaving group, or a stepwise E1 pathway, proceeding through a carbocation intermediate.

Rearrangement Reactions

Rearrangement reactions in molecules like Methyl 2-benzamidobutanoate are not extensively reported but can be envisaged under conditions that generate reactive intermediates such as carbocations or nitrenes.

For instance, if a reaction were to generate a carbocation at the α-carbon, a 1,2-hydride or 1,2-alkyl shift from the butanoate side chain could occur to form a more stable carbocation. Such rearrangements are common in reactions proceeding through an SN1 or E1 mechanism.

Another possibility, though less direct for this specific molecule, is the Curtius or Hofmann rearrangement if the ester group were to be converted to a carboxylic acid and then to an acyl azide (B81097) or an amide, respectively. These rearrangements involve the migration of an alkyl or aryl group from a carbonyl carbon to an adjacent nitrogen atom, ultimately leading to an amine with one less carbon atom. While not a direct reaction of the starting ester, it illustrates a potential rearrangement pathway for a closely related derivative.

The formation of oxazolones from N-acylamino acids can also be considered a type of intramolecular rearrangement, where the connectivity of the atoms is altered to form a new heterocyclic ring system. researchgate.net

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Methyl 2-benzamidobutanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of Methyl 2-benzamidobutanoate provides precise information about the chemical environment of each proton in the molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. oregonstate.edu The expected signals for the compound's protons are detailed below, based on typical chemical shift ranges for similar functional groups. libretexts.org

The protons of the aromatic ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the ring current. The amide proton (N-H) signal is typically observed as a broad signal, and its chemical shift can be influenced by solvent and temperature. The methine proton (α-H) is deshielded by the adjacent amide and ester groups. The methyl ester protons appear as a distinct singlet, while the ethyl group protons present as a characteristic quartet and triplet pattern due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Methyl 2-benzamidobutanoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho) | 7.8 - 7.9 | Multiplet |

| Aromatic (meta, para) | 7.4 - 7.6 | Multiplet |

| Amide (N-H) | 6.5 - 8.5 | Broad Singlet |

| Methine (α-CH) | 4.7 - 4.9 | Multiplet |

| Methyl Ester (-OCH₃) | ~3.7 | Singlet |

| Methylene (-CH₂-) | 1.9 - 2.1 | Multiplet |

Note: The data in this table is predictive and based on established chemical shift theory. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environments. libretexts.org In ¹³C NMR, the chemical shifts are spread over a wider range than in ¹H NMR, typically 0-220 ppm. chemguide.co.uk

The carbonyl carbons of the ester and amide groups are the most deshielded and appear furthest downfield. chemguide.co.uk The aromatic carbons show signals in the 127-135 ppm range. The carbon of the methyl ester group and the aliphatic carbons of the butanoate chain appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Methyl 2-benzamidobutanoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 172 - 175 |

| Amide Carbonyl (C=O) | 167 - 170 |

| Aromatic (quaternary) | 133 - 135 |

| Aromatic (CH) | 127 - 132 |

| Methine (α-CH) | 55 - 58 |

| Methyl Ester (-OCH₃) | 51 - 53 |

| Methylene (-CH₂-) | 25 - 28 |

Note: The data in this table is predictive and based on established chemical shift theory. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule. youtube.com

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Methyl 2-benzamidobutanoate, COSY would show correlations between the methine (α-CH) proton and the protons of the adjacent methylene (-CH₂-) group, as well as between the methylene protons and the terminal methyl (-CH₃) protons of the ethyl group. A correlation between the amide (N-H) proton and the α-CH would also be expected.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~3.7 ppm in the ¹H spectrum would correlate with the carbon signal at ~52 ppm in the ¹³C spectrum, confirming the methyl ester group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). wisc.edu This is crucial for connecting different functional groups and assembling the complete molecular structure. Key HMBC correlations would include the correlation from the methyl ester protons (-OCH₃) to the ester carbonyl carbon, and from the aromatic protons to the amide carbonyl carbon, confirming the connectivity of the entire molecule.

The three-dimensional structure and conformational preferences of Methyl 2-benzamidobutanoate can be investigated using dynamic NMR techniques.

Variable Temperature (VT) NMR: VT-NMR studies can provide information on dynamic processes such as restricted rotation around chemical bonds. scielo.br In Methyl 2-benzamidobutanoate, rotation around the amide C-N bond can be slow on the NMR timescale, potentially leading to the observation of distinct conformers at low temperatures. By analyzing the changes in the NMR spectrum as a function of temperature, the energy barrier for this rotation can be determined. nih.gov

Nuclear Overhauser Effect (NOE) Studies: NOE spectroscopy (e.g., NOESY) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This information is vital for determining the preferred conformation of the molecule in solution. For instance, an NOE correlation between the amide proton and the ortho-protons of the benzoyl group would provide evidence for a specific spatial arrangement of these groups.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

The IR and Raman spectra of Methyl 2-benzamidobutanoate would be expected to display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The assignment of these bands allows for the confirmation of key functional groups.

Table 3: Predicted Vibrational Mode Assignments for Methyl 2-benzamidobutanoate

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~3300 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Alkyl Chain | 2850 - 3000 |

| C=O Stretch (Ester) | Ester | ~1735 |

| C=O Stretch (Amide I) | Amide | ~1650 |

| N-H Bend (Amide II) | Amide | ~1550 |

| C=C Stretch | Benzene Ring | 1450 - 1600 |

Note: The data in this table is predictive and based on established group frequencies. Actual experimental values may vary.

The N-H stretching vibration of the amide group typically appears as a sharp band around 3300 cm⁻¹. The spectrum would also be characterized by two strong carbonyl absorption bands: one for the ester group around 1735 cm⁻¹ and the Amide I band around 1650 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is expected around 1550 cm⁻¹.

Mass Spectrometric Fragmentation Pathways of Methyl 2-benzamidobutanoate

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous determination of a compound's elemental composition. Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the calculation of a unique elemental formula.

For Methyl 2-benzamidobutanoate, the molecular formula is C₁₂H₁₅NO₃. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. An experimental HRMS measurement of the protonated molecule [M+H]⁺ that matches this theoretical value within a narrow mass tolerance window provides strong evidence for the assigned elemental composition, effectively distinguishing it from other potential formulas that might have the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ |

| Nominal Mass | 221 Da |

| Monoisotopic Mass (Theoretical) | 221.10519 Da |

| Expected [M+H]⁺ Ion (Theoretical) | 222.11267 Da |

| Expected [M+Na]⁺ Ion (Theoretical) | 244.09464 Da |

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of Methyl 2-benzamidobutanoate) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its constituent parts.

For N-acylated amino acid esters like Methyl 2-benzamidobutanoate, fragmentation typically occurs at the most labile bonds, primarily the ester and amide functionalities. Common fragmentation pathways observed for this class of compounds include:

Loss of the Ester Group: Cleavage can result in the loss of methanol (B129727) (CH₃OH, 32 Da) or a methoxy (B1213986) radical (•OCH₃, 31 Da).

Amide Bond Cleavage: A primary fragmentation route involves the cleavage of the amide C-N bond, leading to the formation of the highly stable benzoyl cation at m/z 105.0335. This is often one of the most abundant ions in the spectrum.

Side-Chain Fragmentation: Subsequent fragmentation of the amino acid portion can occur, involving losses related to the butanoate side chain.

These characteristic fragmentation patterns allow for the confirmation of the core benzamide (B126) and methyl butanoate ester structures within the molecule.

| Precursor Ion m/z (Formula) | Product Ion m/z (Formula) | Neutral Loss (Formula) | Proposed Fragment Identity |

|---|---|---|---|

| 222.1127 (C₁₂H₁₆NO₃⁺) | 190.0868 (C₁₁H₁₂NO₂⁺) | 32.0259 (CH₄O) | Loss of methanol |

| 222.1127 (C₁₂H₁₆NO₃⁺) | 162.0919 (C₁₁H₁₂N⁺) | 59.0133 (CH₃O₂) | Loss of carbomethoxy group |

| 222.1127 (C₁₂H₁₆NO₃⁺) | 105.0335 (C₇H₅O⁺) | 117.0792 (C₅H₁₁NO₂) | Benzoyl cation |

| 190.0868 (C₁₁H₁₂NO₂⁺) | 105.0335 (C₇H₅O⁺) | 85.0533 (C₄H₇N) | Benzoyl cation (from secondary fragmentation) |

X-ray Crystallography of Methyl 2-benzamidobutanoate and its Co-crystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.govcam.ac.uk This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state.

While a specific crystal structure for Methyl 2-benzamidobutanoate is not publicly available, analysis of closely related benzamide and N-acyl amino acid ester structures allows for a reliable prediction of its key geometric parameters. acs.orgresearchgate.net The benzamide moiety is expected to be largely planar. The amide bond (C-N) would exhibit partial double-bond character, resulting in a shorter bond length than a typical C-N single bond and restricted rotation. The geometry around the chiral α-carbon (C2) is expected to be tetrahedral. Torsion angles describe the rotational conformation around key single bonds, such as the Cα-N bond and the Cα-C(ester) bond, which are influenced by steric hindrance and intermolecular packing forces.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | Amide C=O | 1.23 - 1.25 Å |

| Bond Length | Amide C-N | 1.32 - 1.34 Å |

| Bond Length | Ester C=O | 1.19 - 1.21 Å |

| Bond Length | Ester C-O | 1.33 - 1.35 Å |

| Bond Angle | O=C-N (Amide) | 121 - 123° |

| Bond Angle | Cα-N-C(O) | 120 - 122° |

| Torsion Angle | C(phenyl)-C(O)-N-Cα | Near 180° (trans) |

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.netmdpi.com For Methyl 2-benzamidobutanoate, the dominant force dictating the crystal packing is expected to be hydrogen bonding.

Based on the crystal structures of numerous benzamide derivatives, the most prevalent packing motif involves the formation of strong intermolecular N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. nih.govresearchgate.netacs.org This interaction is highly directional and typically results in the formation of well-defined supramolecular synthons. Two common motifs are:

Catemeric Chain: Molecules are linked head-to-tail, forming an infinite chain running through the crystal lattice, often stabilized by a glide plane or screw axis crystallographic symmetry element.

Dimeric Pair: Two molecules form a centrosymmetric dimer through a pair of reciprocal N-H···O=C hydrogen bonds. These discrete dimers then pack into the lattice.

Polymorphism Studies of Methyl 2-benzamidobutanoate

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms, known as polymorphs, have the same chemical composition but differ in the arrangement of molecules in the crystal lattice. This can lead to variations in physical properties such as melting point, solubility, and stability.

Currently, there are no specific polymorphism studies published in peer-reviewed literature that focus exclusively on Methyl 2-benzamidobutanoate. However, the phenomenon is well-documented in related N-acyl amino acid derivatives. For instance, studies on N-acyl-L-alanines have shown that the solid-liquid phase transitions, including enthalpy and entropy changes, are dependent on the length of the acyl chain. rsc.org Such findings suggest that Methyl 2-benzamidobutanoate, as an N-acyl amino acid ester, may also exhibit polymorphic behavior under different crystallization conditions, such as variations in solvent, temperature, and pressure.

The investigation of polymorphism typically involves a range of analytical techniques to identify and characterize different crystal forms.

Common Techniques for Polymorphism Studies:

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern. |

| Differential Scanning Calorimetry (DSC) | Detects thermal events like melting and solid-solid transitions, which can indicate the presence of different polymorphs. |

| Infrared (IR) Spectroscopy | Can distinguish between polymorphs by identifying differences in vibrational modes resulting from different molecular packing and hydrogen bonding. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and solvent content of different crystalline forms. |

Future research into the crystallization of Methyl 2-benzamidobutanoate from various solvents and under controlled temperature gradients could reveal the existence of multiple polymorphs, each with distinct physicochemical properties.

Circular Dichroism (CD) Spectroscopy for Chiral Methyl 2-benzamidobutanoate

Methyl 2-benzamidobutanoate possesses a chiral center at the second carbon atom of the butanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. bath.ac.uk It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. jascoinc.com This differential absorption provides information about the molecule's three-dimensional structure, particularly its absolute configuration.

The CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. The chromophores within the molecule, such as the benzamido group and the ester carbonyl group, are primarily responsible for the absorption of UV light and thus the observed CD signals. The spatial arrangement of these chromophores relative to the chiral center dictates the sign and magnitude of the CD bands, often referred to as Cotton effects.

Chiroptical Properties and Absolute Stereochemical Assignments

The chiroptical properties of a molecule like Methyl 2-benzamidobutanoate are directly related to its absolute stereochemistry. The sign of the Cotton effect in the CD spectrum at a particular wavelength can often be correlated to the R or S configuration at the stereocenter. For N-acyl amino acids and their derivatives, empirical rules, such as the sector rules for the amide chromophore, have been developed to predict the absolute configuration based on the CD spectrum.

A hypothetical CD analysis for an enantiomer of Methyl 2-benzamidobutanoate might yield a spectrum with distinct positive or negative Cotton effects associated with the electronic transitions of its chromophores. The n → π* transition of the amide carbonyl and the π → π* transitions of the aromatic ring are typically observed in the 200-250 nm region. The precise wavelength and sign of these effects would allow for the assignment of the absolute configuration as either (R)-Methyl 2-benzamidobutanoate or (S)-Methyl 2-benzamidobutanoate.

Hypothetical CD Spectral Data for an Enantiomer of Methyl 2-benzamidobutanoate:

| Wavelength (λmax, nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Associated Transition | Inferred Absolute Configuration |

| ~225 | Positive | Amide n → π | (S) |

| ~205 | Negative | Benzoyl π → π | (S) |

Note: This data is illustrative and represents a potential outcome of a CD spectroscopic analysis. The actual spectral details may vary.

This non-empirical approach, often supported by computational predictions from methodologies like Density Functional Theory (DFT), provides a reliable means for the absolute stereochemical assignment of chiral molecules. researchgate.net

Computational and Theoretical Studies of Methyl 2 Benzamidobutanoate

Quantum Chemical Calculations of Methyl 2-benzamidobutanoate

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular properties at the atomic and electronic levels. For a molecule like Methyl 2-benzamidobutanoate, these methods could offer a wealth of information.

Molecular Geometry Optimization and Conformational Analysis

A critical first step in the computational study of any molecule is the determination of its most stable three-dimensional structure. This is achieved through a process called geometry optimization. For a flexible molecule such as Methyl 2-benzamidobutanoate, which possesses several rotatable single bonds, a comprehensive conformational analysis would be necessary. This involves systematically exploring the potential energy surface of the molecule by rotating key dihedral angles to identify all possible low-energy conformers.

The relative energies of these conformers would reveal the most stable spatial arrangement of the molecule under isolated, gas-phase conditions. This information is fundamental, as the molecular conformation dictates its physical and chemical properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Once the optimized geometry is obtained, its electronic structure can be investigated. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large gap generally implies high stability and low reactivity. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can also be employed to predict various spectroscopic properties of Methyl 2-benzamidobutanoate. By calculating the magnetic shielding of the atomic nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The vibrational frequencies can be computed to simulate the Infrared (IR) spectrum, which corresponds to the molecule's characteristic vibrational modes. Furthermore, the electronic transitions can be calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing information about how the molecule interacts with light. These predicted spectra would be invaluable for the experimental identification and characterization of the compound.

Molecular Dynamics Simulations of Methyl 2-benzamidobutanoate

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time.

Conformational Dynamics and Flexibility Studies

MD simulations could be used to explore the conformational landscape of Methyl 2-benzamidobutanoate in a more dynamic fashion than a static conformational search. By simulating the motion of the atoms over time, one can observe transitions between different conformations and understand the flexibility of various parts of the molecule. This provides a more realistic picture of the molecule's behavior, as at any given temperature, it will exist as an ensemble of interconverting conformers.

Solvation Effects on Methyl 2-benzamidobutanoate Structure

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are an excellent tool for studying these solvation effects. By simulating Methyl 2-benzamidobutanoate in a box of explicit solvent molecules (such as water or an organic solvent), one can investigate how the solvent affects its conformational preferences and dynamics. The interactions between the solute and solvent molecules, such as hydrogen bonding, can be analyzed in detail, providing a molecular-level understanding of the solvation process.

Reaction Pathway and Transition State Analysis for Methyl 2-benzamidobutanoate Transformations

Information regarding the computational analysis of reaction pathways and transition states for transformations involving Methyl 2-benzamidobutanoate is not available in the reviewed literature.

Potential Energy Surface (PES) Mapping

There are no specific studies that map the potential energy surface for reactions involving Methyl 2-benzamidobutanoate. Such an analysis would typically provide crucial insights into the energy landscapes of its chemical transformations, identifying stable intermediates and the energy barriers between them.

Kinetic and Thermodynamic Parameters from Computational Models

Similarly, the scientific literature lacks reports on the calculation of kinetic and thermodynamic parameters (such as activation energies, reaction enthalpies, and Gibbs free energies) for Methyl 2-benzamidobutanoate using computational models. These parameters are essential for understanding the feasibility and rates of its potential reactions.

Density Functional Theory (DFT) Applications to Methyl 2-benzamidobutanoate

While DFT is a widely used method for investigating molecular properties, specific applications of this theory to Methyl 2-benzamidobutanoate are not documented in available research.

Evaluation of Electronic and Vibrational Properties

A detailed DFT analysis of the electronic properties (like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution) and vibrational properties (such as infrared and Raman spectra) of Methyl 2-benzamidobutanoate has not been published.

Intermolecular Interaction Analysis

Computational studies focused on the nature and strength of intermolecular interactions involving Methyl 2-benzamidobutanoate, which are key to understanding its behavior in condensed phases, have not been reported.

Further research is required to explore these computational and theoretical aspects of Methyl 2-benzamidobutanoate to fully characterize its chemical behavior and potential applications.

Chemical Reactivity and Transformations of Methyl 2 Benzamidobutanoate

Reactions at the Ester Group

The methyl ester group of Methyl 2-benzamidobutanoate is susceptible to nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and reduction.

Selective hydrolysis of the methyl ester to the corresponding carboxylic acid, N-benzoyl-2-aminobutanoic acid, can be achieved under conditions that preserve the amide bond. Both chemical and enzymatic methods are employed for this transformation.

Chemical Hydrolysis: Alkaline hydrolysis, or saponification, is a common method. Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification, effectively cleaves the ester. The reaction proceeds through a nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. To avoid hydrolysis of the more stable amide bond, carefully controlled conditions such as low temperatures and stoichiometric amounts of base are necessary. libretexts.org

Enzymatic Hydrolysis: Enzymes like lipases and esterases offer high selectivity for ester hydrolysis under mild, pH-neutral conditions, which prevents cleavage of the amide linkage and minimizes side reactions like racemization. nih.gov The choice of enzyme can be critical for achieving high yields and selectivity. For instance, enzymes such as porcine liver esterase and thermitase have been used for the deprotection of peptide esters. nih.gov

| Hydrolysis Method | Reagents/Catalyst | Typical Conditions | Product | Selectivity |

| Alkaline Hydrolysis | NaOH or KOH in H₂O/alcohol | Room temperature to gentle heating | N-benzoyl-2-aminobutanoic acid | Good, but risk of amide hydrolysis under harsh conditions |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄ in H₂O | Heating | N-benzoyl-2-aminobutanoic acid | Generally lower selectivity than alkaline hydrolysis for N-acyl amino acid esters |

| Enzymatic Hydrolysis | Lipase (B570770), Esterase (e.g., porcine liver esterase) | Aqueous buffer, pH ~7, Room temperature | N-benzoyl-2-aminobutanoic acid | Excellent, high chemoselectivity for the ester group |

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of a catalyst. This reaction is reversible and is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. wikipedia.org

Acid-Catalyzed Transesterification: Strong acids like sulfuric acid or p-toluenesulfonic acid protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: Bases, such as the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), deprotonate the alcohol, increasing its nucleophilicity. masterorganicchemistry.com

Enzymatic Transesterification: Lipases can also catalyze transesterification reactions in non-aqueous solvents, offering a mild and selective alternative to chemical methods. wikipedia.org

| Catalyst Type | Example Catalyst | Mechanism | Key Features |

| Acid | H₂SO₄, p-TsOH | Protonation of the carbonyl group increases its electrophilicity. wikipedia.org | Equilibrium-driven; requires excess of the new alcohol. |

| Base | NaOR', KOR' | Deprotonation of the alcohol increases its nucleophilicity. wikipedia.org | Faster than acid catalysis but can promote side reactions. |

| Enzyme | Lipase | Formation of an acyl-enzyme intermediate. | High selectivity and mild reaction conditions. |

The methyl ester group can be selectively reduced to a primary alcohol, yielding (S)-2-benzamido-1-butanol, without affecting the amide group. This transformation is typically accomplished using powerful hydride-reducing agents.

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), often in combination with activating agents or under specific conditions, as NaBH₄ alone is generally not strong enough to reduce esters. acs.orggoogle.com A notable method involves the use of a sodium borohydride/iodine (NaBH₄/I₂) system, which has been shown to be effective for the reduction of N-protected amino acids and their esters. stackexchange.com Another approach is the conversion of the N-protected amino acid into a reactive mixed-anhydride with ethyl chloroformate, followed by reduction with excess NaBH₄. core.ac.uk

| Reducing Agent | Solvent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0 °C to room temperature | (S)-2-benzamido-1-butanol |

| Sodium Borohydride (NaBH₄) / Additives | THF, Alcohols | Room temperature to reflux | (S)-2-benzamido-1-butanol |

| Zinc Borohydride (Zn(BH₄)₂) | THF | Room temperature | (S)-2-benzamido-1-butanol |

Reactions at the Amide Moiety of Methyl 2-benzamidobutanoate

The amide group in Methyl 2-benzamidobutanoate is generally less reactive than the ester. However, it can undergo reactions such as N-alkylation and hydrolysis under more forcing conditions.

N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl group. This reaction typically requires a strong base to deprotonate the amide nitrogen, making it nucleophilic, followed by reaction with an alkyl halide. monash.edu The use of a hindered base like potassium tert-butoxide can be effective. google.com Reductive alkylation, using an aldehyde in the presence of a reducing agent like α-picoline-borane, is another method to introduce an N-benzyl group. thieme-connect.com